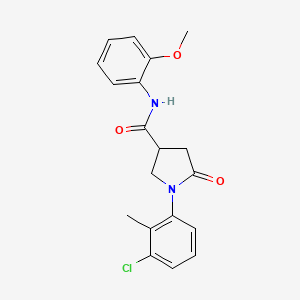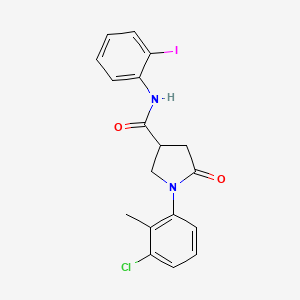![molecular formula C17H21BrN2O2 B4071711 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4071711.png)
1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione
描述
1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione, also known as BCT-197, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This molecule has shown promising results in preclinical studies and is currently being investigated in clinical trials.
作用机制
1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione works by inhibiting the activity of MTH1, which is an enzyme that is involved in the maintenance of nucleotide pools in cells. MTH1 is responsible for removing oxidized nucleotides from the nucleotide pool, which can lead to the accumulation of DNA damage in cancer cells. By inhibiting MTH1, 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione has been shown to have a low toxicity profile in preclinical studies.
实验室实验的优点和局限性
One advantage of using 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione in lab experiments is its specificity for MTH1. This allows researchers to study the effects of inhibiting MTH1 on cancer cells without affecting other cellular processes. However, one limitation of using 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione is its low solubility, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the study of 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione. One direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to study its effects on other cellular processes that may be involved in cancer development and progression. Additionally, further studies are needed to determine the optimal dosing and administration of 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione in clinical trials.
科学研究应用
1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and colon cancer cells. 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione works by inhibiting the activity of a protein called MTH1, which is involved in DNA repair. By inhibiting this protein, 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione can induce DNA damage and cell death in cancer cells.
属性
IUPAC Name |
1-(4-bromophenyl)-3-(cyclohexylmethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c18-13-6-8-14(9-7-13)20-16(21)10-15(17(20)22)19-11-12-4-2-1-3-5-12/h6-9,12,15,19H,1-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXCRWLAQDTOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(cyclohexylmethylamino)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4071641.png)
![ethyl (4-{[4-(diphenylmethyl)-1-piperazinyl]sulfonyl}phenoxy)acetate](/img/structure/B4071642.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-ethyl-phenyl)-benzenesulfonamide](/img/structure/B4071660.png)
![1-(3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4071666.png)
![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4071668.png)

![1-(4-{2-[(4-bromo-2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4071690.png)

![methyl 4-oxo-3-(1-phenylethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4071695.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5-hydroxybenzoic acid](/img/structure/B4071699.png)
![1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4071704.png)
![2-{[(2-sec-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4071717.png)

![2-[(2-hydroxycyclohexyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4071736.png)